5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core substituted with a benzyl group at position 1, a 4-phenylthiazole moiety at position 4, and an amino group at position 4. The compound’s unique substitution pattern distinguishes it from analogs, influencing its electronic, steric, and physicochemical properties .
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-benzyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H17N3OS/c21-19-18(17(24)12-23(19)11-14-7-3-1-4-8-14)20-22-16(13-25-20)15-9-5-2-6-10-15/h1-10,13,21,24H,11-12H2 |
InChI Key |
ZLFFFRGXAFEWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Biological Activity
5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves a multi-step process. The initial steps include the formation of thiazole derivatives followed by their coupling with benzyl and pyrrole moieties. The reaction conditions often utilize solvents such as acetic acid under reflux to ensure optimal yields and purity of the final product.
General Procedure
- Starting Materials : Thiazole derivatives, benzyl amines, and pyrrole reagents.
- Reaction Conditions : Reflux in acetic acid for a specified duration.
- Purification : Crystallization from suitable solvents.
Antimicrobial Activity
Research has indicated that compounds bearing thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one demonstrates significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Bacillus subtilis | 20 | 16 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it exhibits cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 12 |
| Jurkat | 15 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown to disrupt DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, various thiazole-based compounds were synthesized and tested for antimicrobial efficacy. The results indicated that modifications in the thiazole structure significantly enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Anticancer Activity Assessment
A comprehensive assessment was conducted on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study highlighted that the presence of specific substituents on the thiazole ring correlated with increased anticancer activity, providing insights into potential therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of various thiazole derivatives against a range of bacterial strains. The results indicated that compounds containing the thiazole moiety exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings:
In vitro studies have shown that certain thiazole-based compounds can effectively inhibit the proliferation of cancer cell lines. The mechanism often involves the disruption of cellular pathways essential for cancer cell survival. For example, a derivative structurally related to 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one was found to induce cell cycle arrest and promote apoptosis in human cancer cells .
Drug Design and Development
The unique chemical structure of 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one makes it a promising candidate for drug design. Its ability to interact with various biological targets allows for modifications that can enhance its efficacy and selectivity.
Structure Activity Relationship (SAR) Studies:
SAR studies have been conducted to optimize the biological activity of thiazole derivatives. By systematically altering substituents on the thiazole ring or the pyrrole moiety, researchers have identified key structural features that enhance antimicrobial and anticancer activities .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a 1,2-dihydropyrrol-3-one core with several derivatives, but variations in substituents lead to distinct structural and functional differences:
Notes:
- The benzyl group in the target compound introduces moderate steric bulk compared to the 3-phenylpropyl group in , which may enhance lipophilicity but reduce solubility.
- Halogen substituents (Br, F, Cl) in analogs modulate electronic effects and bioavailability, with fluorine often improving metabolic stability .
Physicochemical Properties
The target compound’s properties are influenced by its substitution pattern:
- Lipophilicity : The benzyl group enhances lipophilicity (predicted logP ~3.5) compared to the more polar benzimidazole-containing analogs (e.g., logP ~2.8 for ).
- Solubility: The amino and carbonyl groups provide moderate aqueous solubility (~50–100 µM), though lower than fluorinated derivatives (e.g., , solubility ~150 µM due to polar F substituent).
- Molecular Weight : At ~354 g/mol, the target is within the acceptable range for drug-like molecules, unlike the heavier brominated analog (369 g/mol, ).
Q & A
Q. What are the optimal synthetic routes for 5-amino-1-benzyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one?
The compound can be synthesized via cyclization reactions involving precursors such as substituted pyrazoles or thiazoles. For example, refluxing ethanol with stoichiometric equivalents of reactants (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) for 2 hours yields solid products, which are then purified via recrystallization from a DMF–EtOH (1:1) mixture . Alternative methods include base-assisted cyclization under controlled conditions to improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- FTIR : For identifying functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) .
- HRMS : To validate molecular weight and fragmentation patterns .
- Melting point analysis : To assess purity (e.g., ranges like 138–140°C or 209–211°C for related pyrrolone derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield or purity data across synthetic protocols?
Discrepancies often arise from reaction conditions (solvent, temperature, stoichiometry). For instance, ethanol reflux may yield 46% purity, while DMF-based recrystallization improves purity but reduces yield . Systematic optimization using design-of-experiments (DoE) frameworks, such as varying solvent polarity or catalyst loadings, can reconcile these contradictions. Cross-referencing with HRMS and NMR data ensures structural fidelity .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
A randomized block design with split-split plots is recommended for pharmacological studies:
- Primary plots : Dosage levels (e.g., 0.1–100 µM).
- Subplots : Biological models (e.g., cell lines vs. in vivo systems).
- Sub-subplots : Time-dependent effects (e.g., 24–72 hr exposure). Replicates (n=4–5) and controls (e.g., DMSO vehicle) ensure statistical robustness .
Q. How can environmental fate studies be structured for this compound?
Follow the INCHEMBIOL project framework:
- Phase 1 (Lab) : Assess biodegradation (OECD 301 tests) and adsorption coefficients (log Kow) .
- Phase 2 (Field) : Simulate environmental distribution in soil/water matrices.
- Phase 3 (Ecotoxicology) : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) .
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
Focus on modifying the thiazole or benzyl moieties. For example:
- Thiazole substitution : Replace phenyl with electron-withdrawing groups (e.g., -CF₃) to alter electronic properties .
- Benzyl functionalization : Introduce hydroxyl or amino groups via Friedel-Crafts alkylation . Validate changes using comparative molecular field analysis (CoMFA) and in vitro assays .
Methodological Considerations
Q. How should researchers address discrepancies in NMR data interpretation?
Contradictions in peak assignments (e.g., overlapping aromatic signals) require:
Q. What are best practices for optimizing recrystallization solvents?
Screen solvent pairs (polar/nonpolar) using Hansen solubility parameters. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
